3,5-Dimethoxycyclohexan-1-ol: A Comprehensive Technical Guide on Physicochemical Properties, Analytical Workflows, and Biological Significance
3,5-Dimethoxycyclohexan-1-ol: A Comprehensive Technical Guide on Physicochemical Properties, Analytical Workflows, and Biological Significance
Executive Summary
3,5-Dimethoxycyclohexan-1-ol (CAS: 191865-61-9) is a highly specific oxygenated cyclic compound that has emerged as a critical biomarker in both thermochemical biomass conversion and advanced plant metabolomics. Structurally characterized by a cyclohexane ring functionalized with two methoxy groups and a hydroxyl moiety, this compound exhibits unique physicochemical behavior. This whitepaper provides an in-depth analysis of its structural properties, mechanistic generation pathways, and the self-validating analytical protocols required for its detection, designed specifically for researchers in drug development and green chemistry.
Chemical Identity & Structural Mechanics
The molecular architecture of 3,5-dimethoxycyclohexan-1-ol dictates its solubility, volatility, and interaction with biological targets. The cyclohexane core provides a hydrophobic scaffold, while the spatial arrangement of the hydroxyl (-OH) and methoxy (-OCH3) groups introduces complex hydrogen-bonding dynamics.
The presence of these functional groups allows the molecule to act as both a hydrogen bond donor and acceptor, heavily influencing its behavior in both polar extraction solvents (like methanol) and gas-phase analytical environments.
Table 1: Physicochemical and Structural Identifiers
| Property | Value |
| Chemical Name | 3,5-dimethoxycyclohexan-1-ol |
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| CAS Number | 191865-61-9 |
| Monoisotopic Mass | 160.10994 Da |
| SMILES | COC1CC(CC(C1)OC)O |
| InChIKey | LGSMLWJSCSQCNV-UHFFFAOYSA-N |
Data supported by and .
Mass Spectrometry Profiling & Collision Cross Sections
In untargeted metabolomics, accurate mass and predictable ionization behavior are paramount. 3,5-dimethoxycyclohexan-1-ol readily forms multiple adducts in Electrospray Ionization (ESI) environments. Understanding these adduct formations is critical for preventing false-positive annotations in complex biological matrices.
Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profile
| Adduct Type | Exact Mass (m/z) | Predicted CCS (Ų) | Ionization Mode |
| [M+H]+ | 161.11722 | 133.9 | Positive |
| [M+Na]+ | 183.09916 | 139.9 | Positive |
| [M+NH4]+ | 178.14376 | 154.3 | Positive |
| [M-H]- | 159.10266 | 135.8 | Negative |
| [M+CH3COO]- | 219.12379 | 175.1 | Negative |
Note: Predicted Collision Cross Section (CCS) values are calculated using CCSbase algorithms, providing an orthogonal metric for ion mobility-mass spectrometry (IM-MS) validation.
Mechanistic Pathways of Generation
The occurrence of 3,5-dimethoxycyclohexan-1-ol is primarily documented in two distinct scientific domains: thermochemical depolymerization of lignocellulosic biomass and the secondary metabolism of specific in vitro plant tissue cultures.
Thermochemical Generation (Biomass Pyrolysis)
During the fast pyrolysis of lignocellulosic biomass (e.g., switchgrass), the yield of 3,5-dimethoxycyclohexan-1-ol exhibits a strong negative correlation with the presence of alkali and alkaline earth metals (specifically Potassium and Magnesium).
Causality: K and Mg act as aggressive catalysts that promote the complete fragmentation (ring-scission) of glucose rings into low-molecular-weight non-condensable gases (NCGs) like CO2. When these inorganic species are removed via solvent extraction, the thermal breakdown pathway shifts. The stabilized carbohydrate structures undergo controlled catalytic depolymerization, leading to higher yields of anhydrosugars (like levoglucosan) and specific cyclic oxygenates, including 3,5-dimethoxycyclohexan-1-ol.
Pyrolytic generation pathway of 3,5-dimethoxycyclohexan-1-ol from lignocellulosic biomass.
Biological Biosynthesis (In Vitro Plant Metabolomics)
Recent untargeted metabolomics studies have identified 3,5-dimethoxycyclohexan-1-ol in the methanolic extracts of in vitro raised tissues of Digitalis purpurea L. (Foxglove).
Causality: Wild-type D. purpurea primarily synthesizes cardiotonic glycosides (digoxin). However, when leaf explants are subjected to in vitro tissue culture, the specific ratio of Plant Growth Regulators (PGRs) induces cellular stress and dedifferentiation. This artificial environment forces a metabolic shift, activating latent biosynthetic gene clusters that produce novel secondary metabolites, including 3,5-dimethoxycyclohexan-1-ol, which likely serves as a stress-response intermediate or a byproduct of altered lignin biosynthesis.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase contains an internal Quality Control (QC) check that must be passed before proceeding, ensuring that causality is maintained and artifacts are eliminated.
Protocol 1: Pyrolysis-GC/MS for Biomass Depolymerization Analysis
Objective: Quantify 3,5-dimethoxycyclohexan-1-ol yield as a function of ash reduction.
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Biomass Pretreatment: Extract raw switchgrass with a water-ethanol mixture (1:1 v/v) at 60°C for 2 hours to remove K and Mg.
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Validation Check (TGA): Perform Thermogravimetric Analysis. A successful extraction is validated if the initial degradation temperature ( Tonset ) shifts higher compared to unextracted biomass, confirming the removal of catalytic ash.
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Fast Pyrolysis: Subject the extractives-free biomass to fast pyrolysis at exactly 450°C in a micro-pyrolyzer coupled directly to a GC-MS.
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Validation Check (Gas Monitoring): Monitor CO2 yields. A significant reduction in CO2 confirms that complete fragmentation is suppressed, favoring depolymerization.
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GC-MS Separation & Detection: Run the pyrolytic vapors through a capillary column (e.g., DB-1701).
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Validation Check (Internal Standard): Spike the sample with fluoranthene prior to injection. Peak areas for 3,5-dimethoxycyclohexan-1-ol (m/z 160.11) must be normalized against the internal standard to account for instrument drift.
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Protocol 2: Untargeted Metabolomics Workflow for Plant Tissue Culture
Objective: Induce and detect 3,5-dimethoxycyclohexan-1-ol in D. purpurea L.
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Explant Sterilization & Callus Induction: Inoculate sterilized leaf explants on Murashige and Skoog (MS) medium fortified with 8.8 µM BAP (6-benzyl amino purine) and 0.9 µM 2,4-D (2,4-dichlorophenoxyacetic acid).
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Validation Check (Sterility & Biomass): Plate a subset on PGR-free MS medium for 48 hours to confirm zero microbial contamination. At week 4, the primary culture must yield ~4.9 g of friable callus to confirm optimal dedifferentiation.
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Methanolic Extraction: Lyophilize the callus tissue and extract with 100% LC-MS grade methanol under ultrasonication for 30 minutes.
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UPLC-ESI-QTOF-MS Profiling: Inject the extract into a UPLC system coupled to a QTOF mass spectrometer operating in both positive and negative ESI modes.
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Validation Check (QC Pooling): Inject a pooled QC sample (aliquots from all biological replicates) every 10 runs. Retention time shifts must be <0.1 min, and mass accuracy drift must be <5 ppm for the run to be considered valid.
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Untargeted metabolomics workflow for detecting 3,5-dimethoxycyclohexan-1-ol in plant tissues.
Strategic Implications for Drug Development
For drug development professionals, the discovery of 3,5-dimethoxycyclohexan-1-ol in medicinal plants like Digitalis purpurea opens new avenues for scaffold exploration. Cyclohexanol derivatives frequently exhibit neuroactive, antimicrobial, and anesthetic properties due to their ability to cross lipid bilayers while maintaining hydrogen-bonding interactions with target receptors.
Furthermore, the ability to selectively upregulate this compound using specific in vitro PGR ratios (BAP/2,4-D) demonstrates that plant tissue culture can be utilized as a scalable, sustainable bioreactor for novel drug discovery, bypassing the need to harvest wild plant populations.
References
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"trans-(3R,5R)-3,5-dimethoxycyclohexan-1-ol - PubChem", National Institutes of Health (NIH). Available at:[Link]
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"3,5-dimethoxycyclohexan-1-ol (C8H16O3) - PubChemLite", Université du Luxembourg. Available at:[Link]
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"Effect of Non-Structural Organics and Inorganics Constituents of Switchgrass During Pyrolysis", Frontiers in Energy Research. Available at: [Link]
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"Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L.", Frontiers in Plant Science. Available at:[Link]
